molecular formula C17H11Cl2NO B8470195 (2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 919769-46-3

(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B8470195
CAS No.: 919769-46-3
M. Wt: 316.2 g/mol
InChI Key: LBWWKAQXLRAHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C17H11Cl2NO and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

919769-46-3

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(4-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C17H11Cl2NO/c18-13-5-8-16(19)15(11-13)17(21)12-3-6-14(7-4-12)20-9-1-2-10-20/h1-11H

InChI Key

LBWWKAQXLRAHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2-L three-necked flask equipped with a stirrer, a thermometer, a condenser tube and a nitrogen inlet tube was charged with 134.6 g (0.500 mol) of 2,5-dichloro-4′-fluorobenzophenone, 50.3 g (0.750 mol) of pyrrole, 76.0 g (0.550 mol) of potassium carbonate and 840 ml of dehydrated N,N′-dimethylacetamide. The reaction solution was heated under a nitrogen atmosphere in an oil bath at 100° C. for 3 hours. After thin layer chromatography confirmed that the materials showed no peaks, the reaction liquid was allowed to cool to room temperature. The reaction liquid was slowly added to 3 L of water, and the product was precipitated. The liquid was then filtered. The product obtained by the filtration was dissolved in 2.5 L of toluene. The solution was washed with salt solution using a separating funnel until the water phase became neutral. The organic phase was dried over magnesium sulfate, and the solvent was evaporated with an evaporator. A crude product weighing 133.3 g was obtained. The crude product was subjected to recrystallization using a hexane/ethyl acetate mixed solvent, and the resultant crystal was isolated. As a result, 125.3 g (0.396 mol) of an objective purified product was obtained with a yield of 79.3%.
Quantity
134.6 g
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylacetamide
Quantity
840 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Three

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